molecular formula C27H22N6O2S B11236151 2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-benzimidazol-5-yl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-benzimidazol-5-yl)acetamide

Cat. No.: B11236151
M. Wt: 494.6 g/mol
InChI Key: UPGXIFMTUBQYRE-UHFFFAOYSA-N
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Description

2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple aromatic rings and heterocyclic structures, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)ACETAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as benzofuran and benzodiazole derivatives. These intermediates are then subjected to various coupling reactions, including triazole formation and sulfanyl group introduction, under controlled conditions. The final step usually involves the acylation of the amine group to form the acetamide linkage.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar chemical properties.

    Benzodiazole derivatives: Compounds with the benzodiazole structure have comparable reactivity and applications.

    Triazole derivatives: These compounds contain the triazole ring and are used in similar chemical and biological contexts.

Uniqueness

What sets 2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)ACETAMIDE apart is its unique combination of these structural features, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H22N6O2S

Molecular Weight

494.6 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C27H22N6O2S/c1-17-28-21-12-11-20(14-22(21)29-17)30-25(34)16-36-27-32-31-26(33(27)15-18-7-3-2-4-8-18)24-13-19-9-5-6-10-23(19)35-24/h2-14H,15-16H2,1H3,(H,28,29)(H,30,34)

InChI Key

UPGXIFMTUBQYRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CC=C4)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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